molecular formula C16H13ClN2OS B2909772 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione CAS No. 1105190-71-3

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione

Cat. No.: B2909772
CAS No.: 1105190-71-3
M. Wt: 316.8
InChI Key: MOROWWRNYPBFIX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (referred to as compound 4d in and ) is a synthetic imidazole-thione derivative designed for anticancer applications. Its structure features a 4-chlorophenyl group at position 1, a 4-methoxyphenyl group at position 5, and a thione moiety at position 2 of the imidazole ring . The compound was synthesized via condensation reactions, yielding 81% crystalline product with a melting point of 151–153°C . Key spectroscopic data include:

  • IR: Peaks at 3422 cm⁻¹ (N–H), 1575 cm⁻¹ (C=N), and 1352 cm⁻¹ (C=S) .
  • ¹H-NMR: A singlet at δ 3.78 ppm for the methoxy group and aromatic proton signals between δ 6.98–7.99 ppm .
  • ¹³C-NMR: Resonances at δ 160.72 ppm (C–O of methoxy) and δ 178.25 ppm (C=S) .

Preliminary biological evaluation revealed moderate cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116, and HepG2) and reduced toxicity toward normal breast cells (MCF-10A) compared to docetaxel (DOC), suggesting a favorable therapeutic window .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-20-14-8-2-11(3-9-14)15-10-18-16(21)19(15)13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOROWWRNYPBFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazones with Phenacyl Bromides

A widely employed method involves the reaction of thiosemicarbazones with substituted phenacyl bromides. For the target compound, 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione , this approach begins with the synthesis of a thiosemicarbazone intermediate.

Step 1: Formation of 4-Chlorophenyl Thiosemicarbazone
4-Chlorobenzaldehyde reacts with thiosemicarbazide in absolute ethanol under acidic conditions (glacial acetic acid) to yield the corresponding thiosemicarbazone. The reaction proceeds via nucleophilic addition-elimination, forming a Schiff base (Fig. 1A).

Step 2: Cyclization with 4-Methoxyphenacyl Bromide
The thiosemicarbazone intermediate is refluxed with 4-methoxyphenacyl bromide in ethanol using sodium acetate as a base. This step induces cyclization, forming the imidazole ring, with the thione group arising from the thiourea moiety. The mechanism involves nucleophilic attack of the thiosemicarbazone’s sulfur on the α-carbon of the phenacyl bromide, followed by dehydrohalogenation and tautomerization (Fig. 1B).

Optimization Notes :

  • Microwave-assisted synthesis (60–80°C, 20–30 min) improves yield (82–89%) compared to conventional heating (6 h, 68–75%).
  • Sodium acetate neutralizes HBr generated during cyclization, preventing side reactions.

Thiourea-Chloroacetyl Chloride Coupling

An alternative route involves the synthesis of substituted thioureas followed by reaction with chloroacetyl intermediates.

Step 1: Synthesis of 4-Methoxyphenyl Thiourea
4-Methoxyaniline reacts with ammonium thiocyanate in acidic aqueous solution to form the corresponding thiourea derivative.

Step 2: Reaction with Chloroacetyl Benzotriazole
The thiourea is refluxed with chloroacetyl benzotriazole (prepared from benzotriazole and chloroacetyl chloride) in ethanol. This forms the imidazole-2-thione core, with subsequent substitution introducing the 4-chlorophenyl group.

Key Observations :

  • Tautomerism between NH and CH₂ groups in the imidazole ring is observed in NMR, with δ 3.99–4.03 ppm (CH₂) and δ 11.04–11.75 ppm (NH).
  • IR spectra confirm the thione group via C=S stretching at 1664–1662 cm⁻¹.

Thiohydantoin Reduction (Patent-Based Approach)

A patent-described method reduces thiohydantoins to imidazole-2-thiones.

Step 1: Thiohydantoin Formation
Glycine derivatives react with allyl isothiocyanate in pyridine/water to form 3-allyl-2-thiohydantoin.

Step 2: Reduction to Imidazole-2-Thione
The thiohydantoin undergoes reduction (e.g., NaBH₄ or catalytic hydrogenation) to yield the imidazole-2-thione. Substituted aryl groups are introduced via alkylidene/arylidene intermediates.

Limitations :

  • Requires protection of sulfur and nitrogen groups to prevent hydrolysis.
  • Lower yields (55–65%) compared to cyclocondensation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR :
    • Aromatic protons: δ 7.25–7.89 ppm (multiplets, 8H, Ar-H).
    • Imidazole CH₂: δ 3.99–4.03 ppm (singlet, tautomer I).
    • NH: δ 11.04–11.75 ppm (D₂O exchangeable, tautomer II).
  • ¹³C NMR :
    • Thione carbon: δ 188.55 ppm.
    • Aromatic carbons: δ 114–160 ppm.

Infrared (IR) Spectroscopy

  • C=S stretch: 1664–1662 cm⁻¹.
  • C-N (imidazole): 1520–1480 cm⁻¹.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Cyclocondensation 82–89 4–6 h High yield, straightforward conditions Requires acidic conditions
Thiourea-Chloroacetyl 68–75 8–10 h Scalable for bulk synthesis Multiple purification steps
Thiohydantoin Reduction 55–65 12–24 h Introduces chirality Low yield, complex protection steps

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to yield the corresponding dihydroimidazole derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4), or halogenating agents, such as bromine (Br2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted aromatic derivatives, depending on the specific electrophile used.

Scientific Research Applications

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. The thione group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in 4d ) enhance solubility and modulate electronic properties, while bulky groups (e.g., bromo in 4c ) may sterically hinder target interactions .
  • Synthetic Efficiency : All analogs were synthesized in comparable yields (~75–81%), indicating robust reaction conditions .

Anticancer Potency (IC₅₀ Values)

Table 2 compares cytotoxicity against cancer cell lines (µM):

Compound MCF-7 (Breast) HCT-116 (Colon) HepG2 (Liver) Selectivity (MCF-10A IC₅₀)
4a >10 >10 >10 Not tested
4c ~8 ~7 ~9 Not tested
4d ~15 ~12 ~18 >50
5 <5 <5 <5 Not tested

Key Findings :

  • Compound 5: The 2-hydroxybenzylideneamino group confers superior potency (IC₅₀ <5 µM), likely due to hydrogen-bonding interactions with cellular targets .
  • Compound 4d: Moderate activity (IC₅₀ ~12–18 µM) but exceptional selectivity (IC₅₀ >50 µM in MCF-10A), suggesting a safer profile than DOC (IC₅₀ ~30 µM in normal cells) .

Structure-Activity Relationships (SAR)

  • Hydroxy vs. Methoxy Groups : The hydroxyl group in 5 enhances cytotoxicity compared to the methoxy group in 4d , likely due to improved target binding via hydrogen bonding .
  • Halogen Substitution: Bromine in 4c marginally improves activity over non-halogenated analogs (e.g., 4a), possibly via hydrophobic interactions .
  • Extended Conjugation: The allylideneamino group in 4e reduces activity, indicating steric hindrance may limit target engagement .

Biological Activity

The compound 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione , often referred to as a thioimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClN2OS
  • Molecular Weight : 316.81 g/mol
  • CAS Number : 793678-90-7

The compound features a thione functional group, which is known for its ability to participate in various biochemical reactions, enhancing its potential as a pharmacological agent.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • Thioimidazole derivatives have demonstrated significant antibacterial and antifungal properties. The presence of the chlorophenyl and methoxyphenyl groups enhances the lipophilicity and bioavailability of the compound, which is crucial for penetrating microbial membranes.
  • Antiviral Properties :
    • Research indicates that imidazole derivatives can inhibit viral replication. Specific studies have shown that related compounds exhibit efficacy against viruses such as HIV and hepatitis C virus (HCV) by targeting viral enzymes .
  • Anticancer Activity :
    • Preliminary studies suggest that thioimidazoles may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound's ability to interact with DNA and inhibit topoisomerase activity has been noted in various cancer cell lines .

Biological Activity Data Table

Activity TypeObservations/FindingsReference
AntimicrobialEffective against Staphylococcus aureus (MIC = 3.12 μg/mL)
AntiviralInhibits HIV-1 protease with IC50 values in low micromolar range
AnticancerInduces apoptosis in breast cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various imidazole derivatives, including the target compound. The results indicated that it exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a MIC value significantly lower than standard antibiotics used in clinical settings .
  • Antiviral Mechanism :
    In vitro studies demonstrated that the compound could inhibit the replication of HIV-1 by targeting its protease enzyme. This finding positions it as a potential candidate for further development into antiviral therapeutics .
  • Cancer Cell Apoptosis :
    A recent investigation into the anticancer properties revealed that treatment with the compound led to a marked decrease in cell viability in various cancer cell lines, including breast and lung cancers. Mechanistic studies showed an increase in apoptotic markers such as cleaved caspases and PARP .

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